molecular formula C15H19FN2O9 B1442495 2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid) CAS No. 1333638-60-0

2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid)

Cat. No.: B1442495
CAS No.: 1333638-60-0
M. Wt: 390.32 g/mol
InChI Key: ZOQLNEQXQUABDW-UHFFFAOYSA-N
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Description

2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid) is a useful research compound. Its molecular formula is C15H19FN2O9 and its molecular weight is 390.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

Research on coordination polymers, such as those involving oxalic acid and benzene derivatives, highlights advancements in the synthesis and understanding of crystal structures. For instance, a study on a Zn(II) coordination polymer based on oxalic acid and 1,4-bis(imidazol-1-ylmethyl)benzene demonstrated the formation of a two-dimensional layer structure, which was further stabilized into a three-dimensional supramolecular architecture through intermolecular interactions. This compound also exhibited luminescent properties at room temperature, suggesting potential applications in materials science (Wang et al., 2013).

Material Properties

The synthesis and characterization of soluble fluoro-polyimides derived from fluorine-containing aromatic diamines and aromatic dianhydrides have been explored, yielding materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001). Such materials are valuable for high-performance polymers used in various industries, from aerospace to electronics.

Optical and Sensing Applications

The development of organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole) showcases the formation of crystalline structures with potential for optical and sensing applications. These compounds form diverse three-dimensional frameworks through extensive intermolecular interactions, indicating their utility in designing new materials with specific optical properties (Jin et al., 2014).

Luminescent Properties

The synthesis of novel polyimides and their luminescent properties have also been a focus, with studies revealing that certain polyimides can offer transparent, flexible films with low moisture absorption and low dielectric constants. Such materials are promising for applications in electronics and photonics, where transparent and stable materials are crucial (Zhang et al., 2010).

Properties

IUPAC Name

2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.2C2H2O4/c12-10-6-8(13)3-4-11(10)14-7-9-2-1-5-15-9;2*3-1(4)2(5)6/h3-4,6,9,14H,1-2,5,7,13H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQLNEQXQUABDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)N)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid)
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2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid)
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2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid)
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2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid)
Reactant of Route 5
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2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid)
Reactant of Route 6
2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid)

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